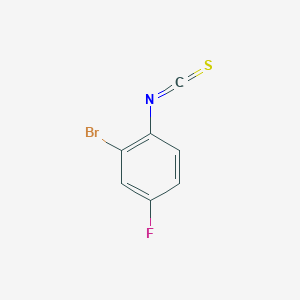

2-Bromo-4-fluorophenyl isothiocyanate

Description

Contextualization within Halogenated Isothiocyanate Chemistry

Halogenated isothiocyanates are a class of organic compounds characterized by the presence of one or more halogen atoms and an isothiocyanate (-N=C=S) functional group attached to an organic moiety. The inclusion of halogen atoms, such as bromine and fluorine, significantly influences the electronic properties and reactivity of the isothiocyanate molecule. The high electronegativity of fluorine and the presence of the bromine atom can alter the electron density of the aromatic ring and the reactivity of the isothiocyanate group. This modulation of reactivity is a key aspect of halogenated isothiocyanate chemistry, allowing for fine-tuning of reaction pathways and the synthesis of targeted molecular structures.

In the broader context of this chemical class, 2-Bromo-4-fluorophenyl isothiocyanate stands out due to its specific substitution pattern. The ortho-bromo and para-fluoro substitution provides a unique electronic and steric environment around the isothiocyanate functional group, influencing its electrophilic character and its reactions with various nucleophiles.

Significance as a Precursor in Complex Molecule Synthesis

The primary significance of this compound in chemical research lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and thiourea (B124793) derivatives. The isothiocyanate group is highly susceptible to nucleophilic attack, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols.

The reaction with primary and secondary amines is of particular importance, as it leads to the formation of N,N'-disubstituted thiourea derivatives. These thiourea scaffolds are prevalent in many biologically active compounds and serve as intermediates for the synthesis of various heterocyclic systems. The presence of the bromo and fluoro substituents on the phenyl ring of the resulting thioureas provides additional sites for further functionalization, enabling the generation of diverse molecular libraries for biological screening.

The general reaction for the synthesis of thiourea derivatives from this compound is depicted below:

General Reaction Scheme:

> Reaction of this compound with a primary amine (R-NH₂) to yield a substituted thiourea derivative.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related halogenated isothiocyanates is primarily directed towards the fields of medicinal chemistry and materials science. The derivatives synthesized from this precursor are often investigated for their potential biological activities.

Thiourea derivatives, in general, have been reported to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. researchgate.netmdpi.com The incorporation of halogen atoms can enhance the lipophilicity and metabolic stability of these molecules, potentially leading to improved therapeutic efficacy. mdpi.com Consequently, a significant research trajectory involves the synthesis of novel thiourea derivatives from this compound and the subsequent evaluation of their biological profiles.

Furthermore, the academic relevance of this compound is rooted in its utility as a tool for exploring structure-activity relationships (SAR). By systematically reacting this compound with a variety of amines and other nucleophiles, chemists can generate a focused library of compounds with defined structural variations. The biological evaluation of these libraries provides valuable data for understanding how specific structural modifications influence biological activity, thereby guiding the design of more potent and selective therapeutic agents.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 183995-72-4 | researchgate.net |

| Molecular Formula | C₇H₃BrFNS | researchgate.net |

| Molecular Weight | 232.08 g/mol | researchgate.net |

| Melting Point | 162 °C | researchgate.net |

| Density | 1.59 g/cm³ | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLVXFSUADEZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371284 | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183995-72-4, 175205-35-3 | |

| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 2-Bromo-4-fluorophenyl Isothiocyanate

The creation of this compound is a well-defined process that begins with the synthesis of its essential precursor, followed by the introduction of the isothiocyanate functional group.

Multi-step Reaction Sequences for Precursor Synthesis

The primary precursor for the target compound is 2-Bromo-4-fluoroaniline. The synthesis of this aniline derivative typically starts from 4-fluoroaniline and is designed to ensure the correct placement of the bromine atom (ortho to the amino group).

A common and effective method involves a two-step sequence:

Acetylation: The amino group of 4-fluoroaniline is first protected by reacting it with acetic anhydride. This forms N-(4-fluorophenyl)acetamide (or p-fluoroacetanilide). This step is crucial as the acetamido group is an ortho-, para-director and is less activating than the amino group, which helps to prevent the formation of multiple brominated products. google.comgoogle.com

Bromination: The resulting N-(4-fluorophenyl)acetamide is then brominated. The directing effect of the acetamido group guides the bromine atom primarily to the ortho position (position 2), yielding N-(2-bromo-4-fluorophenyl)acetamide. google.comgoogle.com

Hydrolysis: Finally, the acetyl group is removed by acid-catalyzed hydrolysis to yield the desired precursor, 2-Bromo-4-fluoroaniline.

Alternatively, a more direct route involves the direct bromination of 4-fluoroaniline using a specific brominating agent like N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This method can achieve high yields of the target 2-Bromo-4-fluoroaniline in a single step. chemicalbook.com

| Starting Material | Key Reagents | Intermediate | Final Product | Typical Yield |

|---|---|---|---|---|

| 4-Fluoroaniline | 1. Acetic Anhydride 2. Bromine/Oxidizing Agent 3. HCl (Hydrolysis) | N-(4-fluorophenyl)acetamide | 2-Bromo-4-fluoroaniline | High |

| 4-Fluoroaniline | N-Bromosuccinimide (NBS), DMF | None (Direct) | 2-Bromo-4-fluoroaniline | ~95% chemicalbook.com |

Optimization of Reaction Conditions for Isothiocyanate Formation

The conversion of the precursor, 2-Bromo-4-fluoroaniline, into this compound is most commonly achieved through the decomposition of a dithiocarbamate salt. nih.gov This method avoids the use of highly toxic reagents like thiophosgene (B130339). google.com The general process involves two stages:

Dithiocarbamate Salt Formation: The primary amine (2-Bromo-4-fluoroaniline) is reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate salt. chemrxiv.org

Desulfurization: The salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate group.

Optimization of this conversion is critical for achieving high yields and purity. Key parameters for optimization include the choice of desulfurizing agent, solvent, temperature, and reaction time. A variety of desulfurizing agents can be employed, each with its own advantages. nih.govnih.gov

Microwave-assisted synthesis has emerged as a powerful technique for optimizing this reaction. nih.govnih.govtandfonline.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govresearchgate.net For instance, the reaction of a model amine with CS₂ and a desulfurating agent under microwave irradiation at 90°C can be completed in as little as 3 minutes with a 90% yield. nih.gov The choice of solvent is also crucial, with studies showing high yields in both dichloromethane (DCM) and, for certain substrates, aqueous media, presenting a greener chemistry approach. nih.gov

| Desulfurizing Agent | Key Features |

|---|---|

| Tosyl Chloride | Effective, but can be difficult to remove from less polar products. nih.gov |

| Triphosgene (BTC) | A solid, safer substitute for phosgene. nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Efficient, with volatile by-products that simplify workup. cbijournal.com |

| Hydrogen Peroxide (H₂O₂) | A "green" oxidant, suitable for reactions in water and protic solvents. nih.gov |

| Iodine (I₂) | An inexpensive and environmentally benign desulfurizing reagent. chemrxiv.org |

| Ethyl Chloroformate | Effective for both aliphatic and aryl isothiocyanates. nih.gov |

Catalyst Systems in Industrial Synthesis Approaches

For industrial-scale synthesis, the use of catalysts is essential for improving efficiency, reducing costs, and promoting environmentally benign processes. In the context of isothiocyanate synthesis, catalysts can be employed in several ways.

When using di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent, catalytic amounts (1-3%) of 4-Dimethylaminopyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) can significantly enhance the reaction rate. cbijournal.com

Metal-based reagents also serve as effective catalysts. Inexpensive and air-stable catalysts like cobalt(II) chloride and copper(II) sulfate can facilitate the conversion of dithiocarbamate salts to isothiocyanates in fair to good yields under mild, room-temperature conditions. nih.gov

More modern approaches include visible-light photocatalysis, where a photocatalyst like Rose Bengal can be used under mild, metal-free conditions to promote the reaction between an amine and carbon disulfide. organic-chemistry.org Furthermore, amine bases themselves, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can act as organocatalysts in the sulfurization of isocyanides with elemental sulfur to produce isothiocyanates, offering a sustainable alternative to traditional methods. nih.govdigitellinc.com

Derivatization Strategies Utilizing this compound

The isothiocyanate group (-N=C=S) is a versatile functional group that readily reacts with a wide range of nucleophiles. This reactivity makes this compound a valuable building block for synthesizing a variety of heterocyclic structures and other complex molecules. tandfonline.comtandfonline.com

Cycloaddition Reactions with Diverse Nucleophiles

The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack. This leads to addition products that can undergo subsequent intramolecular reactions, often resulting in the formation of heterocyclic rings.

The most fundamental reaction is with amines (primary or secondary) to form substituted thiourea (B124793) derivatives. tandfonline.comresearchgate.netorganic-chemistry.org This reaction is typically high-yielding and serves as a common method for creating the thiourea scaffold.

More complex transformations can be achieved when the nucleophile contains a second reactive site, leading to cycloaddition or cyclization reactions. For example, the reaction of an isothiocyanate with an aziridine (a three-membered nitrogen-containing ring) can proceed via a [2+3] cycloaddition mechanism to form 4-thiazoline derivatives. cdnsciencepub.com This occurs through the thermal opening of the aziridine ring to form an azomethine ylid, which then adds across the C=S bond of the isothiocyanate. cdnsciencepub.com

Similarly, reacting an isothiocyanate with a molecule containing both an amine and a suitably positioned leaving group can lead to intramolecular cyclization. The initial product of the amine attacking the isothiocyanate is a thiourea, which can then cyclize to form new heterocyclic systems like thiazolidinones or thiazinones. tandfonline.comresearchgate.net

| Nucleophile | Intermediate Product | Final Product (Scaffold) | Reaction Type |

|---|---|---|---|

| Primary/Secondary Amines | Thiourea | Thiourea | Nucleophilic Addition tandfonline.comresearchgate.net |

| 3-Aroylaziridines | Azomethine Ylid | 4-Thiazoline | [2+3] Cycloaddition cdnsciencepub.com |

| Active Methylene Compounds (e.g., Pyrazolones) | Thiocarbamoyl derivative | Thiazolidinone (with Chloroacetyl chloride) | Addition-Cyclocondensation tandfonline.comresearchgate.net |

Condensation Reactions for Scaffold Construction

Condensation reactions involving this compound are a powerful tool for constructing complex molecular scaffolds, particularly heterocyclic systems. These reactions often begin with the formation of a thiourea intermediate, which then undergoes an intramolecular cyclization, eliminating a small molecule.

A key strategy involves the reaction of isothiocyanates with ortho-substituted anilines that contain a second nucleophilic group (e.g., -OH, -SH, -NH₂). The initial reaction forms a thiourea, which is then perfectly positioned for an intramolecular cyclization to form a fused ring system. For example, the reaction with 2-aminothiophenol would lead to a benzothiazole scaffold. This type of intramolecular cyclodesulfurization is a well-established method for synthesizing 2-aminobenzazole derivatives. organic-chemistry.org

This principle can be extended to build a variety of scaffolds. The reaction of a thiourea intermediate (derived from an isothiocyanate) with reagents like ethyl bromoacetate can lead to the formation of thiazolidinone rings. researchgate.net This highlights how the isothiocyanate group serves as a linchpin, first reacting with a nucleophile and then facilitating a subsequent ring-forming condensation reaction to build larger, more complex molecular architectures.

Formation of Heterocyclic Architectures

The isothiocyanate functional group is a versatile handle for the construction of various heterocyclic rings. The reaction of this compound with nucleophiles, particularly those containing nitrogen, opens up pathways to a diverse range of heterocyclic systems.

Synthesis of Thiosemicarbazide (B42300) Intermediates

A primary and crucial reaction of this compound is its conversion into thiosemicarbazide derivatives. Thiosemicarbazides are key intermediates in the synthesis of numerous biologically active heterocyclic compounds. researchgate.netnih.gov The general synthetic route involves the reaction of an acid hydrazide with an isothiocyanate. mdpi.comnih.gov

In a typical procedure, a solution of a specific acid hydrazide is treated with this compound in a suitable solvent, such as ethanol or methanol. mdpi.comnih.gov The reaction mixture is then heated under reflux for a period of time, leading to the formation of the corresponding 1-acyl-4-(2-bromo-4-fluorophenyl)thiosemicarbazide.

The reaction proceeds via the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbon atom of the isothiocyanate group. This straightforward and generally high-yielding reaction provides a modular approach to a wide array of thiosemicarbazide intermediates, where the diversity is introduced through the choice of the starting acid hydrazide.

Table 1: Synthesis of Thiosemicarbazide Intermediates This table is a representative example based on general synthetic procedures, as specific data for this compound was not available in the search results.

| Entry | Acid Hydrazide | Product | Reaction Conditions |

| 1 | Benzoic hydrazide | 1-Benzoyl-4-(2-bromo-4-fluorophenyl)thiosemicarbazide | Ethanol, Reflux |

| 2 | Acetic hydrazide | 1-Acetyl-4-(2-bromo-4-fluorophenyl)thiosemicarbazide | Methanol, Reflux |

| 3 | Isonicotinic hydrazide | 1-Isonicotinoyl-4-(2-bromo-4-fluorophenyl)thiosemicarbazide | Ethanol, Reflux |

Intramolecular Cyclization to 1,2,4-Triazole (B32235) Derivatives

The thiosemicarbazide intermediates derived from this compound are valuable precursors for the synthesis of 1,2,4-triazole derivatives. The intramolecular cyclization of these thiosemicarbazides can be achieved under either acidic or basic conditions, leading to the formation of the five-membered triazole ring. nih.govptfarm.pl

Under alkaline conditions, the thiosemicarbazide undergoes cyclization to form a 1,2,4-triazole-5-thione derivative. This reaction is typically carried out by heating the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide. nih.gov The mechanism involves the deprotonation of the amide and thioamide nitrogens, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the triazole ring.

Conversely, acid-catalyzed cyclization of the thiosemicarbazide can lead to the formation of other heterocyclic systems, such as 1,3,4-thiadiazoles. nih.govptfarm.pl The choice of the cyclizing agent is therefore crucial in directing the reaction towards the desired heterocyclic core.

Table 2: Intramolecular Cyclization to 1,2,4-Triazole Derivatives This table is a representative example based on general synthetic procedures, as specific data for thiosemicarbazides derived from this compound was not available in the search results.

| Entry | Thiosemicarbazide Intermediate | Product | Reaction Conditions |

| 1 | 1-Benzoyl-4-(2-bromo-4-fluorophenyl)thiosemicarbazide | 4-(2-Bromo-4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | 2N NaOH, Reflux |

| 2 | 1-Acetyl-4-(2-bromo-4-fluorophenyl)thiosemicarbazide | 4-(2-Bromo-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5(4H)-thione | 2N NaOH, Reflux |

| 3 | 1-Isonicotinoyl-4-(2-bromo-4-fluorophenyl)thiosemicarbazide | 4-(2-Bromo-4-fluorophenyl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione | 2N NaOH, Reflux |

Exploration of Other Heterocyclic Systems

The reactivity of the isothiocyanate group is not limited to the formation of thiosemicarbazides and their subsequent cyclization products. This compound can be utilized in the synthesis of a variety of other heterocyclic systems. researchgate.nettaylorandfrancis.com For instance, its reaction with compounds containing active methylene groups can lead to the formation of thiazole and pyrazole derivatives. researchgate.net

Furthermore, cycloaddition reactions involving the isothiocyanate moiety can provide access to various four, five, and six-membered heterocyclic rings. The specific reaction conditions and the choice of the reaction partner dictate the nature of the resulting heterocyclic architecture. The exploration of these alternative reaction pathways expands the synthetic utility of this compound in generating diverse and novel heterocyclic scaffolds.

Design and Synthesis of Hybrid Molecular Frameworks

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug design. This compound can serve as a valuable linker or building block in the design and synthesis of such hybrid molecular frameworks.

By reacting this compound with a molecule already possessing biological activity or a specific structural motif, it is possible to create novel hybrid compounds. The resulting thiourea linkage can act as a flexible spacer, and the 2-bromo-4-fluorophenyl moiety can introduce new interactions with biological targets. This approach allows for the systematic exploration of new chemical space and the potential development of molecules with enhanced or novel biological properties. The synthesis of such hybrids would typically follow the fundamental reactivity patterns of isothiocyanates, reacting with amine or other nucleophilic functionalities present in the partner molecule.

Structural Elucidation and Conformational Analysis of Derived Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the connectivity of atoms and the nature of functional groups within a molecule. For derivatives of 2-Bromo-4-fluorophenyl isothiocyanate, a multi-technique approach is essential for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. In the analysis of derivatives of this compound, both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a typical derivative, the aromatic protons of the 2-bromo-4-fluorophenyl group would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm) due to spin-spin coupling between adjacent protons and with the fluorine atom. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern on the aromatic ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbon atom of the isothiocyanate group or its derivative (e.g., the C=S carbon in a thiourea) has a characteristic chemical shift in the range of 160-190 ppm. The aromatic carbons exhibit signals between 110 and 140 ppm, with their precise shifts influenced by the bromine and fluorine substituents. The C-F and C-Br carbons show distinct chemical shifts and coupling constants (J-coupling) with the fluorine atom, which aids in their assignment.

Substituent effects on the chemical shifts in the aromatic ring can be interpreted using established correlation methods, providing further confidence in the structural assignment.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical Thiourea (B124793) Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.0 - 8.0 | 110 - 140 | Complex splitting patterns due to H-H and H-F coupling. |

| N-H Protons | 8.0 - 10.0 | N/A | Broad signals, position can vary with solvent and concentration. |

| Thiourea Carbon (C=S) | N/A | 170 - 185 | Characteristic downfield shift. |

| Alkyl Protons (R-group) | 0.9 - 4.5 | 10 - 60 | Dependent on the nature of the alkyl substituent. |

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and, consequently, the elemental composition of a compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. HRMS provides a measured mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of the molecular formula. The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), provides a clear signature in the mass spectrum, further validating the presence of this halogen in the derived molecule.

Infrared and Ultraviolet-Visible Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The isothiocyanate group (-N=C=S) itself shows a strong, characteristic asymmetric stretching vibration in the range of 2000-2150 cm⁻¹. When this compound is converted into derivatives such as thioureas, this band disappears and new bands corresponding to N-H stretching (around 3200-3400 cm⁻¹) and C=S stretching (around 1100-1300 cm⁻¹) appear. Aromatic C-H and C=C stretching vibrations are also observed.

X-ray Crystallographic Analysis of Derived Compounds

When suitable single crystals of a derivative can be grown, X-ray crystallography provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the solid state.

Crystal Structure Determination and Refinement Methodologies

The process begins with mounting a single crystal on a diffractometer, which bombards the crystal with X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. semanticscholar.org This refinement process optimizes the atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

Interactive Data Table: Example Crystallographic Data for a Bromo-Aromatic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0789 |

| b (Å) | 9.2754 |

| c (Å) | 11.3555 |

| α (°) | 90 |

| β (°) | 72.645 |

| γ (°) | 90 |

| Volume (ų) | 740.30 |

| Z | 4 |

| Data is illustrative and based on a representative bromo-aromatic structure. nih.gov |

Molecular Conformation and Dihedral Angle Assessment

In the solid state, the observed conformation is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. For example, in the crystal lattice, molecules may be linked by C-H···O or N-H···S hydrogen bonds, forming supramolecular chains or networks. nih.govresearchgate.net The analysis of these interactions is crucial for understanding the packing of molecules in the crystal. The planarity of ring systems and the twist between different molecular fragments are quantified through the calculation of dihedral angles between least-squares planes. nih.govresearchgate.net

Analysis of Intermolecular Interactions in the Solid State

Hydrogen Bonding Networks (N—H⋯S, C—H⋯S)

A predominant feature in the crystal structures of N-aryl thiourea derivatives is the formation of robust hydrogen bonds involving the thiourea moiety. The N—H groups act as effective hydrogen bond donors, while the sulfur atom of the thiocarbonyl group serves as a primary acceptor.

The most significant of these is the N—H⋯S hydrogen bond. In many thiourea derivatives, these interactions lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. nih.gov These dimeric units can then serve as building blocks for further supramolecular assembly. For instance, in the crystal structure of N-(2-Bromophenyl)thiourea, intermolecular N—H⋯S hydrogen bonds are responsible for linking molecules into linear chains. nih.gov In addition to the stronger N—H⋯S bonds, weaker C—H⋯S interactions can also play a role in stabilizing the crystal structure, often linking the primary dimeric or chain motifs into more complex three-dimensional networks. nih.gov

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Supramolecular Motif |

| N—H⋯S | N—H···S | 0.86 | 2.50 - 2.70 | 3.30 - 3.50 | 150 - 170 | Centrosymmetric Dimers (R²₂(8)), Chains |

| C—H⋯S | C(aryl)—H···S | 0.93 - 0.95 | 2.80 - 3.00 | 3.70 - 3.90 | 140 - 160 | Linking Dimers/Chains |

Note: Data presented is representative of analogous thiourea structures. Actual values will vary based on the specific derivative.

C—H⋯π Interactions and Supramolecular Assembly

| Interaction Type | Donor-H···Acceptor (π-centroid) | H···π (Å) | D···π (Å) | D-H···π (°) | Resulting Assembly |

| C—H⋯π | C—H···Cg(phenyl) | 2.70 - 2.90 | 3.50 - 3.80 | 130 - 150 | Ribbons, Sheets |

Note: Data is illustrative, based on similar molecular systems containing aryl rings. Cg refers to the centroid of the aromatic ring.

Hirshfeld Surface Analysis and Quantitative Contribution Mapping of Intermolecular Contacts

For derivatives of this compound, the Hirshfeld surface is typically dominated by several key contacts. The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of these interactions. H⋯H contacts frequently account for the largest portion of the surface area, indicative of the importance of van der Waals forces. nih.gov Contacts involving the halogen atoms, such as Br⋯H/H⋯Br and F⋯H/H⋯F, also make significant contributions. The presence of hydrogen bonds (O⋯H/H⋯O or S⋯H/H⋯S) and C—H⋯π interactions (C⋯H/H⋯C) are visualized as distinct spikes or "wings" in the fingerprint plots, respectively. nih.govnih.gov

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 25 - 40% |

| C···H / H···C | 15 - 25% |

| Br···H / H···Br | 5 - 15% |

| F···H / H···F | 3 - 10% |

| O···H / H···O | 5 - 20% |

| Br···C / C···Br | 3 - 6% |

| F···C / C···F | 2 - 5% |

Note: The percentage contributions are compiled from analyses of structurally similar compounds containing the 2-bromo-4-fluorophenyl moiety and other relevant functional groups. The values serve as a representative example. nih.govnih.gov

Exploration of Biological Activities and Pharmacological Applications of Derived Compounds

Medicinal Chemistry Approaches and Drug Design Principles

The development of new drugs from a lead compound like 2-bromo-4-fluorophenyl isothiocyanate involves strategic chemical modifications to optimize its interaction with biological targets, improve its pharmacokinetic profile, and enhance its therapeutic efficacy.

Scaffold derivatization is a cornerstone of medicinal chemistry, where a core molecular structure is systematically modified to explore and optimize its biological activity. The isothiocyanate scaffold is particularly amenable to such modifications. The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles such as amines, alcohols, and thiols. ontosight.ai This reactivity allows for the straightforward synthesis of a wide array of derivatives, including thioureas and dithiocarbamates, by reacting the isothiocyanate with various amines or thiols. ontosight.ainih.gov

Another key strategy involves attaching specific pharmacophores to the core scaffold to enhance its properties. For instance, incorporating an adamantane (B196018) moiety is a well-established method in drug design to increase lipophilicity. nih.gov This modification can improve a compound's ability to cross cell membranes, enhance its metabolic stability, and ultimately improve its pharmacokinetic profile. nih.gov The derivatization of isothiocyanates with adamantane has been explored to create compounds with potential chemotherapeutic applications. nih.gov These structural modifications aim to create new chemical entities with improved potency, selectivity, and drug-like characteristics compared to the parent compound.

Hybrid molecule design has emerged as a powerful strategy in modern drug discovery. nih.govmdpi.com This approach involves covalently linking two or more distinct pharmacophoric units, each with known biological activity, into a single chemical entity. nih.govnih.gov The primary rationale is to create a conjugate that can modulate multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects, reduced development of drug resistance, and an improved safety profile. nih.govmdpi.com

Compared to administering multiple separate drugs, a single hybrid molecule offers advantages in terms of pharmacokinetics and pharmacodynamics, ensuring that the different pharmacophores reach the target site in the correct ratio. mdpi.com This strategy is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov For example, combining a moiety known for its anticancer properties with a scaffold that enhances cell penetration, such as adamantane, represents a logical application of hybrid molecule design. nih.gov The resulting hybrid may exhibit a novel mechanism of action or enhanced efficacy that surpasses the individual components. nih.gov

Investigational Biological Activities of Derived Compounds

Derivatives synthesized from isothiocyanate scaffolds are being investigated for a range of therapeutic applications, including as potential treatments for cancer and viral infections. These investigations often reveal structure-activity relationships that guide future drug design.

The term "chemotherapeutic" broadly covers agents used to treat diseases, including microbial infections and cancer. Derivatives of isothiocyanates have shown promise in this area. Specifically, novel isothiourea derivatives linked to an adamantane scaffold have been synthesized and evaluated for their potential as chemotherapeutic agents. acs.orgnih.gov These compounds, synthesized from adamantane-1-amine and a substituted phenyl isothiocyanate, were assessed for their antimicrobial and anti-proliferative profiles, demonstrating the potential of this chemical class in developing new therapeutic agents. acs.orgnih.gov

The adamantane cage is a key pharmacophore in antiviral drug discovery. nih.gov Its derivatives, such as amantadine (B194251) and rimantadine, were among the first effective therapies against Influenza A virus, primarily by targeting the M2 ion channel. acs.orgnih.govmdpi.com This established antiviral activity has made adamantane a highly attractive scaffold for the development of new antiviral agents. nih.govmdpi.com Research has been conducted on various sulfur-containing adamantane derivatives, including adamantylisothiocyanates and adamantyl-containing thioureas, to explore their viral-inhibitory activity. researchgate.net The lipophilic nature of the adamantane group is believed to facilitate the penetration of viral envelopes and cellular membranes, contributing to the pharmacological activity of its derivatives. nih.gov

Isothiocyanates and their derivatives are well-documented for their anticancer properties. nih.govsciopen.com One of the mechanisms underlying this activity is the inhibition of deubiquitinating enzymes (DUBs), such as USP9x, which are often associated with tumorigenesis. nih.gov By inhibiting these enzymes, isothiocyanates can promote the degradation of anti-apoptotic proteins like Mcl-1, making cancer cells more susceptible to cell death. nih.gov

Furthermore, hybrid molecules incorporating an adamantane scaffold with an isothiocyanate group have been specifically studied as potential anticancer agents. nih.gov A series of adamantyl isothiocyanates (Ad-ITCs) were investigated for their ability to rescue mutant p53, a promising strategy for cancer therapy. nih.gov The study revealed that the length of the alkyl chain connecting the adamantane and isothiocyanate moieties is a critical determinant of the compound's inhibitory potency. nih.gov These findings suggest that Ad-ITCs could serve as promising leads for the development of novel p53-targeted cancer drugs. nih.gov In other research, derivatives combining brefeldin A with an isothiocyanate group have shown potent and selective antiproliferative activity against cervical cancer cells, inducing cell cycle arrest and apoptosis. nih.gov

Table 1: Investigational Adamantyl Isothiocyanate (Ad-ITC) Derivatives and Their Anticancer Activity This table summarizes the structure-activity relationships of various Ad-ITC derivatives, highlighting the importance of the linker between the adamantane and isothiocyanate groups.

| Compound | Linker Structure | Key Structural Feature | Observed Activity | Reference |

| Ad-ITC 6 | Longest alkyl chain | Maximum separation between adamantane and ITC | Displayed maximum growth inhibition in mutant p53 cells | nih.gov |

| Ad-ITCs 4 & 10 | Branched aliphatic chains | Steric hindrance near the ITC group | Used to evaluate the effects of steric hindrance on activity | nih.gov |

| Ad-ITCs 8, 9, 12 | Oxygen atom in alkyl chain | Electron-withdrawing effect near ITC group | Used to evaluate electronic effects on activity | nih.gov |

| Ad-ITC 11 | Two methyl groups on adamantane | Enhanced lipophilicity | Designed to improve tissue absorption | nih.gov |

| Ad-ISeC 14 | Isoselenocyanate (ISeC) group | Replacement of sulfur with selenium | Significantly enhanced inhibitory potency while retaining p53 rescue ability | nih.gov |

Anti-inflammatory Effects of Related 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a key pharmacophore in a number of compounds exhibiting anti-inflammatory properties. The synthesis of these derivatives often involves the reaction of aryl isothiocyanates with hydrazides to form thiosemicarbazides, which are then cyclized to yield the 1,2,4-triazole ring. scilit.com While direct studies on 1,2,4-triazoles derived specifically from this compound are not extensively documented in publicly available literature, the established anti-inflammatory profile of this class of compounds allows for informed predictions of their potential efficacy.

Research has shown that certain 1,2,4-triazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation. mdpi.comtandfonline.com Some compounds have demonstrated selective inhibition of COX-2 over COX-1, a desirable characteristic that can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The anti-inflammatory potential of novel 1,2,4-triazole derivatives is often evaluated using both in vitro and in vivo models. In vitro assays, such as the COX inhibitor screening assay, are employed to determine the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. mdpi.com Further in vitro studies using cell lines like lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) can elucidate the immunomodulatory properties of these compounds by measuring their effect on the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

In vivo evaluation commonly utilizes the carrageenan-induced paw edema model in rodents, a well-established method for assessing acute inflammation. sapub.orgbiomedpharmajournal.org The reduction in paw volume after administration of the test compound provides a measure of its anti-inflammatory activity.

A series of novel 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. Several of these compounds, notably the 2,4-dichloro analog, demonstrated significant membrane-stabilizing activity and moderate proteinase inhibitory activity, suggesting their potential as anti-inflammatory agents. asianpubs.org

| Compound Series | Evaluation Model | Key Findings |

| 4-amino-5-substituted-1,2,4-triazole-3-thiols | In vitro membrane stabilization and proteinase inhibition | 2,4-dichloro analog showed potent activity. asianpubs.org |

| 1,2,4-triazole hydrazone derivatives | In vitro radical scavenging and in vivo carrageenan-induced paw edema | Five derivatives showed significant activity, with the dihydroxy-substituted compound being the most potent. tandfonline.com |

| Diaryl-1,2,4-triazole derivatives | In vitro COX inhibition and in vivo analgesic and anti-inflammatory assays | Compounds with a urea (B33335) linker and sulfamoylphenyl moiety were potent against COX-2. mdpi.com |

Antibacterial Efficacy of Related Derivatives

Derivatives of this compound, particularly thiosemicarbazides and their cyclized 1,2,4-triazole counterparts, have shown promise as antibacterial agents. nih.govderpharmachemica.com The synthesis of thiosemicarbazides from isothiocyanates is a straightforward reaction that provides a diverse library of compounds for screening. nih.gov

Studies on fluorobenzoylthiosemicarbazides have indicated that their antibacterial activity is highly dependent on the substitution pattern on the N4-aryl position. nih.gov While the corresponding 1,2,4-triazoles sometimes show diminished activity, the parent thiosemicarbazides can exhibit significant potency, particularly against Gram-positive bacteria. nih.gov For instance, certain trifluoromethyl derivatives have been found to be active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC) using broth microdilution methods. nih.govmdpi.com This technique allows for the quantitative assessment of a compound's ability to inhibit the visible growth of a specific bacterium.

The presence of halogen atoms, such as the bromo and fluoro groups in the parent compound, is often associated with enhanced antibacterial activity. sapub.org Research on new fluorophenyl-containing 1,2,4-triazoles has shown that some of these compounds are active against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. doaj.org

| Derivative Class | Target Bacteria | Noteworthy Activity |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria, including MRSA | Trifluoromethyl derivatives showed MIC values ranging from 7.82 to 31.25 µg/mL. nih.gov |

| 5-(2-fluorophenyl)-4-((aryl)ylidene)amino-1,2,4-triazole-3-thiols | Staphylococcus aureus | Some derivatives exceeded the activity of the reference drug. doaj.org |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Certain derivatives exhibited promising activity comparable to norfloxacin. nih.gov |

Antifungal Investigations of Related Derivatives

The 1,2,4-triazole scaffold is a cornerstone of many clinically important antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govnih.gov These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. tandfonline.com

Derivatives synthesized from this compound are expected to possess antifungal properties. Research on novel fluorophenyl-containing 1,2,4-triazoles has demonstrated their activity against various fungal strains, with some compounds showing particular efficacy against Candida albicans. doaj.org The substitution pattern on the triazole ring plays a crucial role in determining the antifungal potency. nih.gov

The antifungal activity of these derivatives is commonly assessed using in vitro susceptibility testing methods, such as the determination of the minimum inhibitory concentration (MIC) through broth microdilution or agar (B569324) diffusion assays. isres.org These methods provide a quantitative measure of the concentration of the compound required to inhibit the growth of the target fungus.

A study on coumarin-1,2,4-triazole hybrids revealed their potential as inhibitors of plant pathogenic fungi, such as Fusarium oxysporum and Sclerotinia sclerotiorum. tandfonline.com This suggests that the antifungal activity of these derivatives may extend beyond human pathogens.

| Compound Series | Fungal Species | Significant Findings |

| 5-(2-fluorophenyl)-4-((aryl)ylidene)amino-1,2,4-triazole-3-thiols | Candida albicans | High activity observed for the 4-bromophenyl and 2,3-dimethoxyphenyl substituted derivatives. doaj.org |

| Coumarin-1,2,4-triazole hybrids | Fusarium oxysporum, Sclerotinia sclerotiorum | Showed inhibitory activity against these plant pathogenic fungi. tandfonline.com |

| N-Mannich bases of 3-(adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | Candida albicans | Demonstrated potent antifungal activity. nih.gov |

Mechanistic Studies of Biological Actions of Derived Compounds

Understanding the mechanisms through which these derived compounds exert their biological effects is crucial for the development of new therapeutic agents. Mechanistic studies encompass structure-activity relationship (SAR) analyses, identification of molecular targets, and the application of various in vitro and in vivo evaluation methodologies.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the phenyl ring and the heterocyclic system affect their anti-inflammatory, antibacterial, and antifungal properties.

In the context of anti-inflammatory 1,2,4-triazole derivatives, the nature and position of substituents on the phenyl ring can significantly impact COX inhibitory activity and selectivity. mdpi.com For antibacterial thiosemicarbazides, the substitution at the N4 position has been shown to be a key determinant of their potency against Gram-positive bacteria. nih.gov

For antifungal 1,2,4-triazoles, SAR studies have revealed that the presence of specific functional groups and their spatial arrangement are critical for binding to the active site of lanosterol 14α-demethylase. nih.gov The bromo and fluoro substituents on the phenyl ring of the parent compound are likely to play a significant role in modulating the electronic and steric properties of the derivatives, thereby influencing their interaction with biological targets.

Molecular Target Identification and Pathway Elucidation

Identifying the specific molecular targets of these compounds is a key step in elucidating their mechanism of action. For anti-inflammatory 1,2,4-triazoles, the primary targets are often the COX enzymes. mdpi.com Molecular docking studies can be employed to predict the binding modes of these compounds within the active sites of COX-1 and COX-2, providing a rationale for their inhibitory activity and selectivity. tandfonline.com

In the realm of antibacterial agents, molecular docking has been used to suggest potential targets for thiosemicarbazide (B42300) derivatives, such as allosteric inhibition of D-alanyl-D-alanine ligase. nih.gov For other antibacterial derivatives, targets like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase have been investigated through docking studies. nih.govdntb.gov.ua

For antifungal 1,2,4-triazoles, the well-established target is lanosterol 14α-demethylase. tandfonline.com Molecular docking simulations can model the interactions between the triazole derivatives and the active site of this enzyme, helping to explain their antifungal efficacy and providing a basis for the design of more potent inhibitors. tandfonline.com

In Vitro and In Vivo Biological Evaluation Methodologies

A range of standardized methodologies are employed to evaluate the biological activities of these derived compounds.

In Vitro Methods:

Anti-inflammatory:

COX inhibition assays: To determine the IC50 values against COX-1 and COX-2. mdpi.com

Cell-based assays: Using cell lines like PBMCs to measure the inhibition of pro-inflammatory cytokine production. nih.gov

Antibacterial:

Broth microdilution: To determine the minimum inhibitory concentration (MIC). nih.govmdpi.com

Agar disc diffusion: For qualitative screening of antibacterial activity. mdpi.com

Antifungal:

Broth microdilution and agar diffusion methods: To determine the MIC against various fungal strains. isres.org

In Vivo Methods:

Anti-inflammatory:

Carrageenan-induced paw edema: A common model for assessing acute inflammation in rodents. sapub.orgbiomedpharmajournal.org

Serotonin-induced aseptic arthritis: Another model to study anti-inflammatory effects. biomedpharmajournal.org

These methodologies, both in vitro and in vivo, are essential for characterizing the pharmacological profile of derivatives of this compound and for identifying promising candidates for further drug development.

Applications in Agrochemical Research and Development

Role as a Building Block in Agrochemical Synthesis

2-Bromo-4-fluorophenyl isothiocyanate is a valuable intermediate in the synthesis of a variety of agrochemical compounds, largely owing to the electrophilic nature of the isothiocyanate functional group (-N=C=S). This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form a range of derivatives, most notably thioureas. Thiourea (B124793) derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive targets for agrochemical research. mdpi.com

The synthesis of thioureas from this compound involves a straightforward addition reaction with a primary or secondary amine. This reaction is typically efficient and allows for the introduction of a wide variety of substituents, enabling the generation of large libraries of compounds for biological screening. googleapis.com The general scheme for this synthesis is depicted below:

General Synthesis of Thiourea Derivatives from this compound

Reaction of this compound with a primary or secondary amine (R1R2NH) to yield the corresponding N,N'-disubstituted thiourea.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the general utility of isothiocyanates, and specifically phenyl isothiocyanates, in the preparation of agrochemically active thioureas is well-established. mdpi.com Research in this area is ongoing, with a focus on creating novel compounds with improved performance and safety profiles.

Table 1: Potential Agrochemical Scaffolds Derived from this compound

| Reactant | Resulting Scaffold | Potential Agrochemical Application |

| Primary/Secondary Amine | Thiourea | Insecticide, Fungicide, Herbicide |

| Alcohol/Phenol | Thiocarbamate | Herbicide, Fungicide |

| Hydrazine Derivative | Thiosemicarbazide (B42300) | Fungicide, Insecticide |

| Amino Acid | Peptidyl Thiourea | Nematicide, Fungicide |

Design of Novel Agrochemicals with Isothiocyanate-Derived Moieties

The isothiocyanate group is a key pharmacophore in the design of new agrochemicals. Its ability to interact with biological targets, often through the formation of covalent bonds with sulfhydryl groups in enzymes, provides a mechanism of action for many bioactive compounds. The design of novel agrochemicals based on this compound leverages this reactivity in combination with the specific properties of the substituted phenyl ring.

Research into the insecticidal effectiveness of thiourea derivatives, for instance, has shown that certain structural features can lead to potent activity against various pests. mdpi.com The 2-bromo-4-fluorophenyl moiety can be strategically incorporated into new thiourea structures to enhance their insecticidal properties. The halogen substituents can increase the lipophilicity of the molecule, potentially improving its penetration through the insect cuticle, and can also influence its binding to target proteins.

In the realm of fungicides, isothiocyanate-derived compounds have also shown promise. The design of novel fungicides may involve the synthesis of thiourea or other sulfur-containing heterocyclic compounds from this compound. These compounds can be designed to inhibit essential fungal enzymes, thereby disrupting fungal growth and development.

The design process for new agrochemicals is a multi-step endeavor that includes:

Lead Identification: Screening libraries of compounds, including derivatives of this compound, for initial signs of biological activity.

Lead Optimization: Synthesizing analogues of the initial "hit" compounds to improve potency, selectivity, and metabolic stability. This is where the versatility of the isothiocyanate group is particularly valuable, as it allows for the facile creation of numerous derivatives.

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure of the derivatives affect their biological activity. This provides insights into the key molecular features required for efficacy.

For example, a hypothetical research program could involve the synthesis of a series of thioureas by reacting this compound with various substituted anilines. The resulting compounds would then be tested for their fungicidal activity against a panel of plant pathogens. The data from these tests would be used to build a SAR model, guiding the design of the next generation of more potent fungicides.

Table 2: Hypothetical Research Findings for Fungicidal Activity of this compound Derivatives

| Derivative | Substituent on Second Phenyl Ring | Fungicidal Activity (EC50, µg/mL) vs. Botrytis cinerea |

| Compound 1 | 4-Chloro | 15.2 |

| Compound 2 | 2,4-Dichloro | 8.5 |

| Compound 3 | 4-Trifluoromethyl | 5.1 |

| Compound 4 | 4-Methoxy | 22.8 |

This table represents hypothetical data to illustrate the process of SAR studies in agrochemical design.

The development of novel agrochemicals is a complex and lengthy process. However, the use of versatile building blocks like this compound is crucial for the efficient exploration of new chemical space and the discovery of the next generation of crop protection agents.

Broader Utility As a Chemical Intermediate in Advanced Organic Synthesis

Applications in Fine Chemical Production

In the realm of fine chemical production, intermediates are crucial for building the complex structures of active pharmaceutical ingredients (APIs) and materials for the electronics industry. wychem.com 2-Bromo-4-fluorophenyl isothiocyanate functions as a critical starting material or multi-step intermediate in these sophisticated synthetic processes. wychem.com The presence of both bromine and fluorine on the aromatic ring is particularly significant. Halogenated aromatic compounds are foundational in the manufacturing of many pharmaceutical and agrochemical products. wychem.com

The isothiocyanate group (-NCS) is highly valued for its ability to readily react with nucleophiles, forming thiourea (B124793) derivatives. This reactivity is a cornerstone for constructing a variety of heterocyclic systems that are prevalent in medicinal chemistry. The compound's utility is thus central to the production of molecules with potential biological activity. Fine chemical manufacturers utilize such intermediates to produce complex organic molecules in bulk quantities for various applications. georganics.sk

| Application Area | Role of this compound | Potential End Products |

| Pharmaceuticals | Building block for heterocyclic compounds | Active Pharmaceutical Ingredients (APIs) |

| Agrochemicals | Intermediate for complex molecular structures | Pesticides, Herbicides |

| Electronics | Precursor for specialized organic materials | Components for electronic devices |

Role in Specialized Organic Transformations

The isothiocyanate functional group is a key player in a multitude of specialized organic transformations, making it a valuable tool for synthetic chemists. rsc.org Aryl isothiocyanates are recognized as versatile reagents for preparing biologically active heterocyclic compounds. researchgate.net The reactivity of the isothiocyanate group towards nucleophiles is the foundation of its synthetic utility. chempap.org

One of the primary roles of this compound is in the synthesis of heterocyclic compounds. researchgate.net It can react with various nucleophilic reagents to undergo cyclization reactions, leading to the formation of diverse ring systems. For instance, isothiocyanates are known to be precursors for:

Thiazoles: Five-membered aromatic rings containing sulfur and nitrogen, which are core structures in many pharmaceuticals. researchgate.net

Thiazolidines: Saturated five-membered rings with sulfur and nitrogen. researchgate.net

5,6-dihydro-4H-l,3-thiazines: Six-membered heterocyclic compounds. chempap.org

Research has shown that isothiocyanates with a reactive halogen on the phenyl ring can undergo intramolecular cyclization following an initial reaction at the NCS group. chempap.org The nucleophile first attacks the isothiocyanate carbon, forming an unstable intermediate which then cyclizes. chempap.org This principle allows for the selective synthesis of complex fused-ring systems. The bromine and fluorine atoms on the phenyl ring of this compound also influence the reactivity of the molecule and can be used for further modifications, such as cross-coupling reactions, after the isothiocyanate group has been transformed.

| Transformation Type | Reactant | Resulting Structure |

| Heterocyclization | Amines, Phenolates | Thiazines, Thiazoles, etc. researchgate.netchempap.org |

| Thiourea Formation | Primary/Secondary Amines | Substituted Thioureas |

| Cross-Coupling | Organometallic Reagents | Biaryl or other complex structures |

Custom Synthesis Services for Research and Development

For researchers and developers in the pharmaceutical, biotech, and material science industries, access to specific, non-commercially available compounds is often essential. Custom synthesis services fill this critical gap by producing specific molecules on demand. Companies specializing in fine and specialty chemicals offer the custom synthesis of compounds like this compound to meet the precise needs of a research project or development pipeline. matrixscientific.compolysciences.com

These services range from small-scale synthesis for initial research to larger, pilot-scale production for preclinical studies. georganics.sk Providers of these services have expertise in a wide array of chemical reactions and purification techniques, ensuring the delivery of high-purity compounds. polysciences.com Many custom synthesis providers can also prepare analogues and downstream products from a provided intermediate like this compound, offering a comprehensive solution for research and development. matrixscientific.com This allows research teams to accelerate their projects without needing to divert resources to complex, multi-step syntheses.

| Service Provider Type | Capabilities Offered | Scale |

| Specialty Chemical Suppliers | Synthesis of catalog and non-catalog compounds, analogue preparation. matrixscientific.comfluorochem.co.uk | Milligrams to multi-kilogram batches. georganics.sk |

| Contract Research Organizations (CROs) | Custom synthesis, process development, scale-up, radiolabeling. eurofins.com | Lab-scale to Good Manufacturing Practice (GMP) production. polysciences.com |

| University Core Facilities | Specialized synthesis for academic and industrial collaborations. | Typically small to medium research scale. |

Future Research Directions and Translational Perspectives

Untapped Synthetic Opportunities and Novel Derivatization Pathways

While the isothiocyanate functional group is a well-established precursor for various heterocyclic and acyclic compounds, the full synthetic potential of 2-Bromo-4-fluorophenyl isothiocyanate remains largely untapped. Future research should focus on leveraging its unique electronic and steric properties to forge novel molecular architectures.

Exploitation in Multicomponent Reactions (MCRs): Isothiocyanates are valuable reactants in MCRs, which allow for the construction of complex molecules in a single step. The application of this compound in isocyanide-based MCRs, such as the Ugi and Passerini reactions, could yield diverse libraries of peptidomimetics and other biologically relevant scaffolds. The bromo and fluoro substituents can serve as handles for further post-MCR modifications, adding another layer of molecular diversity.

Novel Cycloaddition Reactions: The -N=C=S moiety can participate in various cycloaddition reactions. Exploring [3+2] and [4+1] cycloadditions with novel reaction partners could lead to the synthesis of unique five- and six-membered heterocyclic systems. For instance, reaction with nitrile oxides could provide access to novel thiazoline (B8809763) derivatives, a motif present in many bioactive compounds.

Derivatization to Bioactive Scaffolds: The reaction of the isothiocyanate group with nucleophiles is a cornerstone of its chemistry. Systematic exploration of its reactions with a wide array of binucleophiles could yield novel heterocyclic systems. For example, reaction with amino-alcohols, amino-thiols, and diamines could lead to libraries of oxazines, thiazines, and diazines, respectively. A notable example from the literature, though on a different substituted phenyl isothiocyanate, demonstrates the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate with amines and phenolates to form benzo[d] nih.govrsc.orgthiazines. thieme-connect.com This highlights the potential for intramolecular cyclizations when appropriate functional groups are present, a strategy that could be expanded upon with this compound derivatives.

Table 1: Potential Derivatization Pathways for this compound

| Reactant Type | Resulting Compound Class | Potential Applications |

| Amines/Ammonia | Substituted Thioureas | Medicinal Chemistry, Material Science |

| Binucleophiles (e.g., amino-alcohols) | Heterocycles (e.g., Oxazines) | Drug Discovery, Agrochemicals |

| Isocyanides, Aldehydes, Carboxylic acids | Peptidomimetics (via Ugi reaction) | Pharmaceutical Development |

| Dipolarophiles (e.g., nitrile oxides) | Thiazolines (via [3+2] cycloaddition) | Bioactive Compound Synthesis |

Advanced Computational Studies for Structure-Property Prediction and Drug Design

The integration of advanced computational methods can significantly accelerate the discovery and development of novel derivatives of this compound with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. By systematically modifying the substituents and correlating these changes with activity, predictive models can be built to guide the design of more potent compounds. These models can incorporate a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to capture the nuances of ligand-target interactions.

Molecular Docking and Virtual Screening: For derivatives of this compound that show promise as inhibitors of specific biological targets, such as protein kinases, molecular docking can provide invaluable insights into their binding modes. Docking studies can predict the preferred orientation of the ligand within the active site of a protein and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information can guide the rational design of new analogs with improved binding affinity and selectivity. For instance, docking studies have been successfully used to understand the binding of isothiocyanate-containing compounds to the active sites of various enzymes. researchgate.net

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. A variety of computational tools and web-based platforms are available to predict the pharmacokinetic and toxicological profiles of novel compounds based on their chemical structure. researchgate.netresearchgate.net Applying these tools to virtual libraries of this compound derivatives can help prioritize candidates with favorable drug-like properties for synthesis and experimental testing, thereby reducing the rate of attrition in later stages of development.

Exploration of Novel Biological Targets and Therapeutic Areas

The biological activities of isothiocyanates are well-documented, with many exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties. However, the specific biological profile of this compound and its derivatives is a fertile ground for investigation.

Screening against Known Isothiocyanate Targets: A logical first step is to screen derivatives against biological targets known to be modulated by other isothiocyanates. This includes enzymes and signaling pathways involved in carcinogenesis and inflammation. Proteomic studies have identified numerous protein targets of isothiocyanates, offering a panel of candidates for initial screening. thieme-connect.com The unique substitution pattern of this compound may confer enhanced potency or a novel spectrum of activity against these targets.

Exploration of Novel Therapeutic Areas: Beyond cancer and inflammation, there is growing interest in the therapeutic potential of isothiocyanates in other disease areas. For example, several isothiocyanates have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, often linked to the activation of the Nrf2 antioxidant response pathway. researchgate.netrsc.orgrsc.org Derivatives of this compound, with their potential to cross the blood-brain barrier, could be promising candidates for neuroprotective agents. Furthermore, the antimicrobial properties of isothiocyanates against a range of human pathogens, including drug-resistant bacteria, suggest that this compound class could be a source of new anti-infective agents. researchgate.netrsc.org

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Tubulin, Apoptosis Pathways | Established anti-cancer activity of isothiocyanates. |

| Inflammation | NF-κB, Cytokine signaling | Known anti-inflammatory properties of related compounds. |

| Neurodegenerative Diseases | Nrf2 pathway, Keap1 | Potential to mitigate oxidative stress and neuroinflammation. |

| Infectious Diseases | Bacterial and Fungal Enzymes | Broad-spectrum antimicrobial activity of isothiocyanates. |

Development of Sustainable and Scalable Industrial Synthesis Pathways

The traditional synthesis of aryl isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide, generating toxic byproducts. Future research should focus on developing greener, safer, and more scalable methods for the production of this compound.

Green Chemistry Approaches: There is a growing body of literature on the sustainable synthesis of isothiocyanates. These methods often utilize less toxic reagents and more environmentally benign solvents. For example, methods using elemental sulfur in combination with a catalyst, or desulfurization of dithiocarbamates using greener oxidants in water, have been reported. nih.gov Another promising approach is the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which can be performed with low catalyst loading in green solvents. Adapting these methods for the synthesis of this compound could significantly improve the environmental footprint of its production.

Process Intensification with Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for telescoped reactions, which can reduce waste and purification steps. The synthesis of isothiocyanates, particularly those that are reactive or unstable, is well-suited to flow chemistry. nih.govresearchgate.net The generation and in-situ reaction of isothiocyanate-substituted aryllithiums in a flow system has been demonstrated, showcasing the potential for complex molecular construction in a continuous manner. thieme-connect.com Developing a continuous flow process for the synthesis and derivatization of this compound would be a significant step towards its scalable and safe industrial production.

Table 3: Comparison of Synthetic Methodologies for Aryl Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

| Traditional | Thiophosgene, Carbon Disulfide | Well-established | Highly toxic reagents, hazardous byproducts |

| Green Chemistry | Elemental Sulfur, Safer Oxidants, Water | Reduced toxicity, environmentally benign | May require optimization for specific substrates |

| Flow Chemistry | Various (can be adapted) | Enhanced safety, scalability, process control | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-4-fluorophenyl isothiocyanate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or thiocyanate group introduction. For example, reacting 2-bromo-4-fluoroaniline with thiophosgene or carbon disulfide under controlled pH (e.g., acidic conditions) to form the isothiocyanate moiety. Evidence from analogous compounds suggests optimizing temperature (20–50°C) and reaction time (1–4 hours) to minimize byproducts .

- Validation : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm bond angles/geometry .

- Spectroscopy : Employ / NMR to verify substituent positions and FT-IR to confirm N=C=S stretching (~2050–2150 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (232.07 g/mol) .

Q. What are the critical stability considerations for handling and storing this compound?

- Stability : The compound is moisture-sensitive and hydrolyzes in the presence of water/amines. Store in airtight containers under inert gas (e.g., N) at 0–6°C .

- Handling : Use anhydrous solvents and gloveboxes for moisture-prone steps. Avoid prolonged exposure to light to prevent decomposition .

Q. What safety protocols are essential for working with this compound?

- Hazards : Classified as toxic (UN2923). May cause respiratory/eye irritation (R20/21/22).

- Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency showers. Dispose of waste via approved hazardous protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Approach : Use DFT calculations (e.g., Gaussian or ORCA) to model electrophilic sites (N=C=S group). Topological analysis (e.g., Hirshfeld surface) via Multiwfn can map electrostatic potential surfaces .

- Validation : Compare computed NMR shifts with experimental data to refine models .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers) or crystal packing. Pair NMR with X-ray data (SHELXL-refined) to resolve ambiguities .

- Advanced Tools : Solid-state NMR or variable-temperature studies to probe conformational flexibility .

Q. How does this compound interact with biomolecules like serum albumin, and what are the implications for drug design?

- Experimental Design : Use fluorescence quenching (e.g., Stern-Volmer analysis) to study binding affinity with human serum albumin (HSA). Monitor tryptophan residue fluorescence at 340 nm upon titration .

- Molecular Dynamics (MD) : Simulate binding modes (e.g., GROMACS) to identify key residues (e.g., Lys199 or Tyr452 in HSA) involved in interactions .

Q. What role does this isothiocyanate play in synthesizing bioactive molecules or metal complexes?

- Applications :

- Coordination chemistry : React with transition metals (e.g., Pd, Cu) to form thiourea-based ligands for catalysis .

- Pharmaceutical intermediates : Couple with amines to generate thiourea derivatives with antimicrobial/anticancer activity .

- Mechanistic Insight : Track reaction pathways via LC-MS and isotopic labeling (e.g., ) to confirm intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.